molecular formula C12H15NO2 B14915031 n-Cyclopentyl-3-(furan-2-yl)acrylamide

n-Cyclopentyl-3-(furan-2-yl)acrylamide

Cat. No.: B14915031
M. Wt: 205.25 g/mol
InChI Key: FCCRHMLMVXSFJR-BQYQJAHWSA-N
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Description

n-Cyclopentyl-3-(furan-2-yl)acrylamide is an organic compound that features a cyclopentyl group attached to an acrylamide moiety, which is further substituted with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-3-(furan-2-yl)acrylamide typically involves the reaction of cyclopentylamine with furan-2-carboxylic acid, followed by the formation of the acrylamide moiety. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopentyl-3-(furan-2-yl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of n-Cyclopentyl-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic sites in enzymes. These interactions can modulate the activity of target proteins and influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopentyl-3-(5-phenyl-2-furyl)acrylamide
  • n-Cyclohexyl-3-(5-phenyl-2-furyl)acrylamide
  • 2-Cyano-3-(5-phenyl-2-furyl)acrylamide

Uniqueness

n-Cyclopentyl-3-(furan-2-yl)acrylamide is unique due to its specific combination of a cyclopentyl group, a furan ring, and an acrylamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(E)-N-cyclopentyl-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C12H15NO2/c14-12(13-10-4-1-2-5-10)8-7-11-6-3-9-15-11/h3,6-10H,1-2,4-5H2,(H,13,14)/b8-7+

InChI Key

FCCRHMLMVXSFJR-BQYQJAHWSA-N

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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